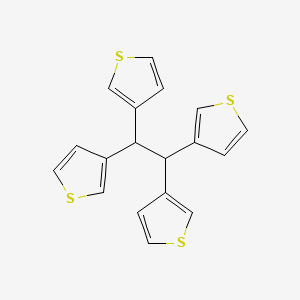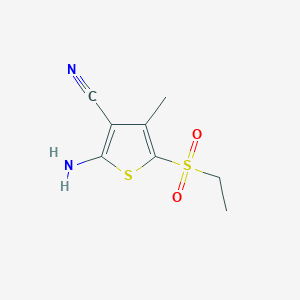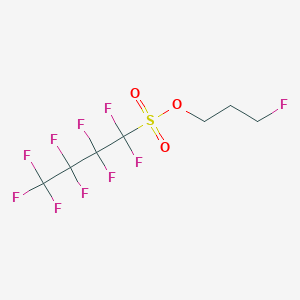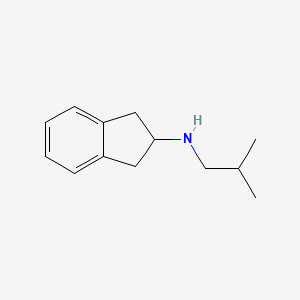![molecular formula C28H50N2O4Pd2 B12068092 Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate is a complex organometallic compound. It is known for its unique structure and properties, making it a valuable catalyst in various chemical reactions, particularly in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate typically involves the coordination of palladium with the specified ligands under controlled conditions. The reaction often requires a palladium precursor, such as palladium chloride, and the ligands are introduced in a stepwise manner. The reaction conditions, including temperature, solvent, and time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to maintain the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The compound is known for its role in substitution reactions, where it helps in the exchange of functional groups on organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. The reaction conditions, such as temperature, pressure, and solvent, are tailored to the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the substrates used. For example, in oxidation reactions, the products may include oxidized organic molecules, while in reduction reactions, the products could be reduced organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology
In biology, this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its catalytic properties enable the efficient formation of complex molecular structures.
Medicine
In medicine, the compound’s catalytic abilities are harnessed in the development of new drugs and therapeutic agents. It plays a role in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Industry
Industrially, this compound is used in the production of fine chemicals, polymers, and materials. Its catalytic properties enhance the efficiency and selectivity of various industrial processes.
Wirkmechanismus
The mechanism of action of Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate involves the coordination of palladium with the ligands, forming a stable complex. This complex can then interact with substrates, facilitating the transfer of atoms or groups and enabling the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium(II) acetate: Another palladium-based catalyst used in similar reactions.
Palladium(II) chloride: A common precursor for various palladium complexes.
Palladium(II) bis(triphenylphosphine) dichloride: Used in cross-coupling reactions and other catalytic processes.
Uniqueness
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate is unique due to its specific ligand structure, which provides enhanced stability and selectivity in catalytic reactions. This makes it particularly valuable in applications requiring high precision and efficiency.
Eigenschaften
Molekularformel |
C28H50N2O4Pd2 |
|---|---|
Molekulargewicht |
691.5 g/mol |
IUPAC-Name |
dicyclohexylazanide;palladium(2+);diacetate |
InChI |
InChI=1S/2C12H22N.2C2H4O2.2Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;;/h2*11-12H,1-10H2;2*1H3,(H,3,4);;/q2*-1;;;2*+2/p-2 |
InChI-Schlüssel |
VKTDATOCMSWEPV-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)







![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)



![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)

